

Physical and chemical properties of 2-(4-Fluorophenyl)acetaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Fluorophenyl)acetaldehyde

Cat. No.: B156033

[Get Quote](#)

An In-depth Technical Guide to 2-(4-Fluorophenyl)acetaldehyde

Introduction

2-(4-Fluorophenyl)acetaldehyde, also known as p-fluorophenylacetaldehyde, is an aromatic aldehyde of significant interest in the fields of organic synthesis and medicinal chemistry.[\[1\]](#)[\[2\]](#) Its structure, featuring a reactive aldehyde group and a fluorinated phenyl ring, makes it a valuable precursor and building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[\[3\]](#)[\[4\]](#) The presence of the fluorine atom can modulate the electronic properties of the molecule, influencing its reactivity and the pharmacological profile of its derivatives.[\[5\]](#)

This technical guide provides a comprehensive overview of the core physical, chemical, and safety properties of **2-(4-Fluorophenyl)acetaldehyde**. It includes detailed data, experimental protocols, and logical workflows designed for researchers, scientists, and professionals in drug development.

General Information and Identifiers

Correctly identifying a chemical compound is critical for research and safety. The following table summarizes the key identifiers for **2-(4-Fluorophenyl)acetaldehyde**.[\[1\]](#)

Identifier	Value	Source
IUPAC Name	2-(4-fluorophenyl)acetaldehyde	[1]
CAS Number	1736-67-0	[1] [2] [6] [7] [8] [9]
Molecular Formula	C ₈ H ₇ FO	[1] [2] [6] [8]
Molecular Weight	138.14 g/mol	[1] [7] [8] [9]
Canonical SMILES	C1=CC(=CC=C1CC=O)F	[1]
InChI	InChI=1S/C8H7FO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,6H,5H2	[1]
InChIKey	KCXZRESSSSYYCW-UHFFFAOYSA-N	[1]

Physical Properties

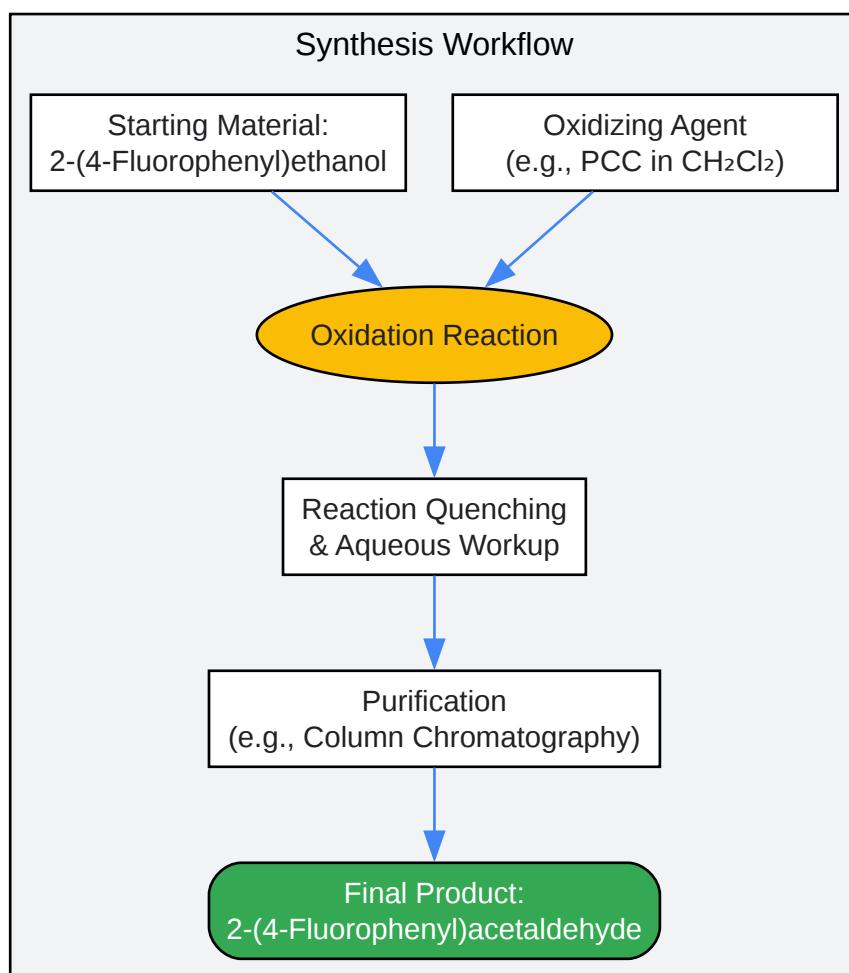
2-(4-Fluorophenyl)acetaldehyde is a colorless to light yellow liquid at room temperature.[\[7\]](#) [\[10\]](#) Its key physical properties are compiled below.

Property	Value	Source
Physical Form	Liquid	[7] [9] [10] [11]
Boiling Point	204.6 °C at 760 mmHg 63-65 °C at 5-6 Torr	[2] [4] [6] [7]
Density	1.1 g/cm ³ - 1.116 g/cm ³	[2] [6] [7] [11]
Flash Point	74.6 °C	[2] [4] [6]
Refractive Index	1.49 - 1.493	[2] [6] [11]
Vapor Pressure	0.3 ± 0.4 mmHg at 25°C	[2]

Chemical and Computational Properties

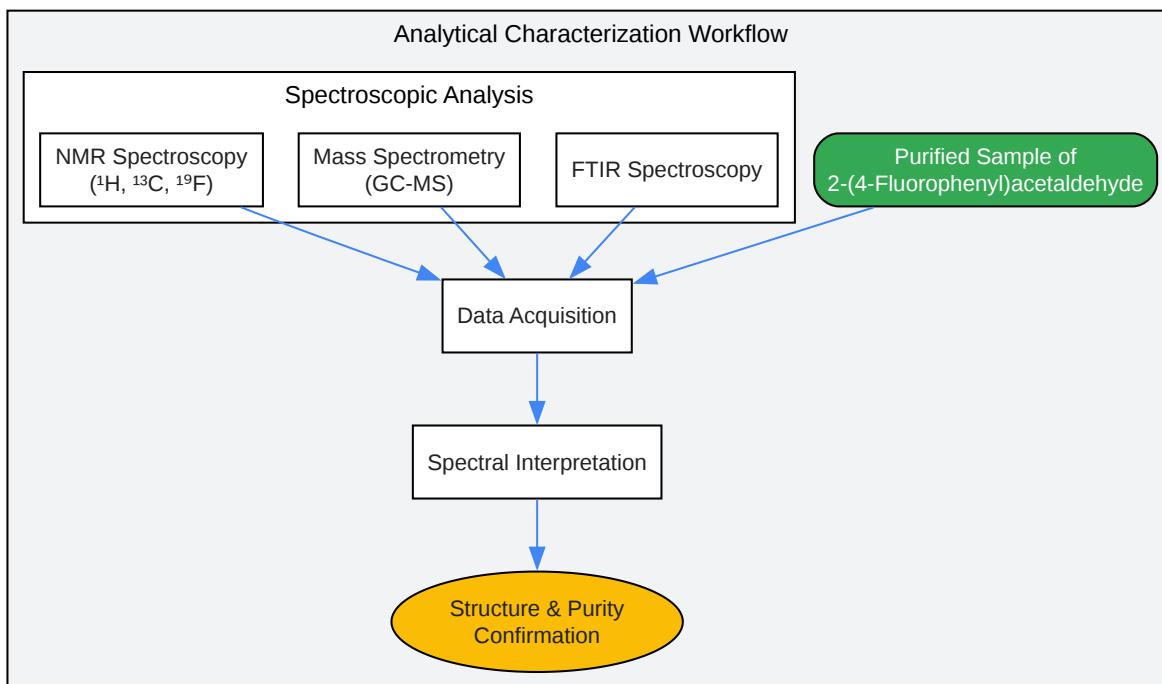
Computational descriptors help predict the behavior of a compound, such as its lipophilicity and potential for forming hydrogen bonds.

Property	Value	Source
XLogP3	1.6	[1] [6]
Hydrogen Bond Donor Count	0	[1] [6]
Hydrogen Bond Acceptor Count	2	[1] [6]
Rotatable Bond Count	2	[1] [6]
Exact Mass	138.048093005 Da	[1] [6]
Complexity	106	[1] [6]


Reactivity and Stability

Reactivity: The chemical reactivity of **2-(4-Fluorophenyl)acetaldehyde** is dominated by its aldehyde functional group, which is susceptible to oxidation to form the corresponding carboxylic acid and reduction to form 2-(4-fluorophenyl)ethanol. It readily undergoes nucleophilic addition reactions typical of aldehydes. The electron-withdrawing nature of the fluorine atom at the para-position of the phenyl ring can influence the reactivity of the benzylic position, potentially decreasing the rate of reactions that proceed through a transition state with a positive charge buildup at this position.[\[5\]](#)

Stability and Storage: Like many aldehydes, **2-(4-Fluorophenyl)acetaldehyde** can be sensitive to air and may oxidize over time. For long-term storage, it is recommended to keep the compound in a cool, dry place under an inert atmosphere, such as nitrogen.[\[7\]](#)[\[9\]](#)[\[10\]](#) Specific storage temperatures cited include 2-8°C or in a freezer under -20°C.[\[7\]](#)[\[9\]](#)[\[10\]](#)


Synthesis and Analysis Workflows

The following diagrams illustrate a typical workflow for the synthesis and subsequent analytical characterization of **2-(4-Fluorophenyl)acetaldehyde**.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **2-(4-Fluorophenyl)acetaldehyde**.

[Click to download full resolution via product page](#)

Caption: Workflow for the structural confirmation and purity analysis of the synthesized compound.

Experimental Protocols

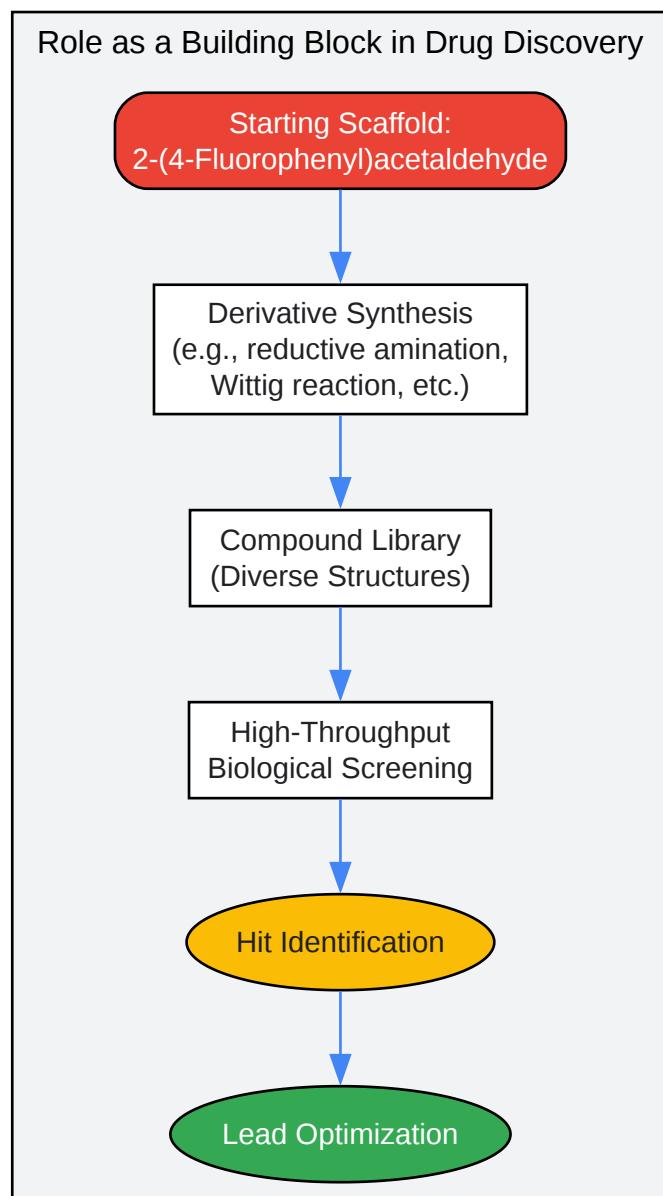
Protocol 1: Synthesis via Oxidation of 2-(4-fluorophenyl)ethanol

This protocol describes a generalized method for synthesizing **2-(4-Fluorophenyl)acetaldehyde**.

- Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-(4-fluorophenyl)ethanol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (CH_2Cl_2).

- Reaction: To the stirred solution, add pyridinium chlorochromate (PCC) (approx. 1.5 equivalents) portion-wise at room temperature. The reaction mixture is typically stirred for several hours.
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.
- Workup: Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter it through a pad of silica gel or celite to remove the chromium salts.
- Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure **2-(4-Fluorophenyl)acetaldehyde**.

Protocol 2: Analytical Characterization


This protocol outlines the steps to confirm the identity and purity of the synthesized product.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl_3).
 - Acquire ^1H NMR, ^{13}C NMR, and ^{19}F NMR spectra.
 - Expected ^1H NMR signals: A doublet for the aldehyde proton (~9.7 ppm), a doublet for the methylene protons (~3.6 ppm), and aromatic signals consistent with a 1,4-disubstituted benzene ring.
 - Expected ^{13}C NMR signals: An aldehyde carbon signal (~200 ppm), a methylene carbon signal, and four distinct aromatic carbon signals.
 - Expected ^{19}F NMR: A single resonance confirming the presence of the fluorine atom.
- Gas Chromatography-Mass Spectrometry (GC-MS):
 - Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane).

- Inject the solution into a GC-MS system.
- The GC will confirm the purity of the sample (ideally a single peak).
- The MS will provide the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the molecular weight of the compound (138.14 g/mol), and a characteristic fragmentation pattern.[1]
- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - Acquire an IR spectrum of the neat liquid sample.
 - Expected characteristic peaks: A strong C=O stretch for the aldehyde at ~1720-1740 cm^{-1} , C-H stretches for the aldehyde proton around 2720 cm^{-1} and 2820 cm^{-1} , and C-F stretching vibrations.

Role in Drug Discovery

While direct involvement in specific signaling pathways for **2-(4-Fluorophenyl)acetaldehyde** is not extensively documented, its primary value lies in its role as a versatile chemical scaffold in the drug discovery process.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow illustrating the use of the title compound in a drug discovery pipeline.

Safety and Hazards

2-(4-Fluorophenyl)acetaldehyde is associated with several hazards and requires careful handling in a laboratory setting.

Hazard Type	GHS Statement Code	Description	Source
Acute Toxicity	H302	Harmful if swallowed	[1] [9] [12]
Skin Irritation	H315	Causes skin irritation	[1] [9] [12]
Eye Irritation	H319	Causes serious eye irritation	[1] [9] [12]
Respiratory Irritation	H335	May cause respiratory irritation	[9] [12]
Aquatic Hazard	H412	Harmful to aquatic life with long lasting effects	[1]

Precautionary Measures (P-Statements): Standard precautions include avoiding breathing vapors, wearing protective gloves, eye protection, and face protection (P261, P280).[\[9\]](#)[\[12\]](#) In case of contact with eyes, rinse cautiously with water for several minutes (P305+P351+P338).[\[9\]](#)[\[12\]](#) If swallowed, call a poison center or doctor if you feel unwell (P301+P312).[\[9\]](#) Handlers should ensure adequate ventilation and use the substance in a chemical fume hood.[\[12\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(4-Fluorophenyl)acetaldehyde | C8H7FO | CID 11126322 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. (4-Fluorophenyl)acetaldehyde | CAS#:1736-67-0 | Chemsoc [chemsoc.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Cas 1736-67-0,(4-FLUORO-PHENYL)-ACETALDEHYDE | lookchem [lookchem.com]
- 5. benchchem.com [benchchem.com]

- 6. 2-(4-Fluorophenyl)acetaldehyde | lookchem [lookchem.com]
- 7. (4-FLUORO-PHENYL)-ACETALDEHYDE | 1736-67-0 [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. 2-(4-Fluorophenyl)acetaldehyde | 1736-67-0 [sigmaaldrich.com]
- 10. file.leyan.com [file.leyan.com]
- 11. 1736-67-0 2-(4-Fluorophenyl)acetaldehyde AKSci 8959AA [aksci.com]
- 12. angenechemical.com [angenechemical.com]
- To cite this document: BenchChem. [Physical and chemical properties of 2-(4-Fluorophenyl)acetaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b156033#physical-and-chemical-properties-of-2-4-fluorophenyl-acetaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com